molecular formula C14H23N3O3 B14768223 tert-Butyl 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine-1-carboxylate

tert-Butyl 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B14768223
M. Wt: 281.35 g/mol
InChI Key: UQMVVGWENAKOFK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl chloroformate and a suitable base such as triethylamine.

    Final Coupling: The final step involves the coupling of the pyrazole moiety with the piperidine ring through an etherification reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand or a reactant.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

tert-Butyl 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: The compound is employed in biological assays to study its effects on various biological targets, including enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: A similar compound with a boronic acid ester group instead of the oxy-methyl group.

    tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: A compound with a benzimidazole moiety instead of the pyrazole ring.

Uniqueness

tert-Butyl 3-(((1H-pyrazol-4-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl 3-(1H-pyrazol-4-yloxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H23N3O3/c1-14(2,3)20-13(18)17-6-4-5-11(9-17)10-19-12-7-15-16-8-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,15,16)

InChI Key

UQMVVGWENAKOFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=CNN=C2

Origin of Product

United States

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